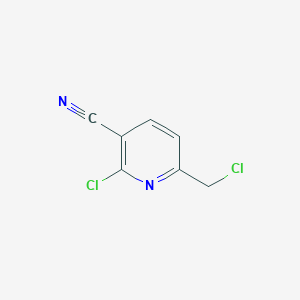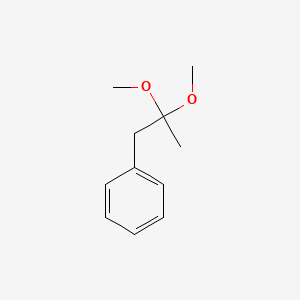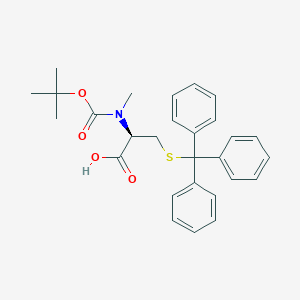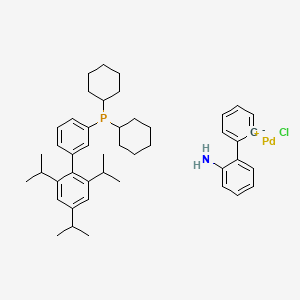![molecular formula C10H15NO B8670567 [4-(1-aminopropyl)phenyl]methanol](/img/structure/B8670567.png)
[4-(1-aminopropyl)phenyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(1-aminopropyl)phenyl]methanol: is an organic compound with the molecular formula C10H15NO It is a derivative of phenylmethanol, where the phenyl ring is substituted with a 1-aminopropyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1-aminopropyl)phenyl]methanol typically involves the reaction of 4-bromophenylmethanol with 1-aminopropane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and improved yield. The use of high-pressure hydrogenation and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound .
化学反应分析
Types of Reactions: [4-(1-aminopropyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products:
Oxidation: Formation of 4-(1-aminopropyl)benzaldehyde or 4-(1-aminopropyl)acetophenone.
Reduction: Formation of 4-(1-aminopropyl)phenylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry: [4-(1-aminopropyl)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a ligand in receptor binding studies .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .
作用机制
The mechanism of action of [4-(1-aminopropyl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenyl ring can interact with hydrophobic pockets in receptors, modulating their function .
相似化合物的比较
(3-Aminopropyl)triethoxysilane: Used in surface functionalization and as a coupling agent.
4-(1-Aminopropyl)benzaldehyde: An intermediate in organic synthesis.
Uniqueness: [4-(1-aminopropyl)phenyl]methanol is unique due to its combination of an amino group and a hydroxyl group on a phenyl ring, providing versatile reactivity and making it suitable for a wide range of applications .
属性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC 名称 |
[4-(1-aminopropyl)phenyl]methanol |
InChI |
InChI=1S/C10H15NO/c1-2-10(11)9-5-3-8(7-12)4-6-9/h3-6,10,12H,2,7,11H2,1H3 |
InChI 键 |
PCDATJDTYMCASE-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC=C(C=C1)CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2,3-Difluoro-6-nitrophenyl)amino]ethanol](/img/structure/B8670486.png)
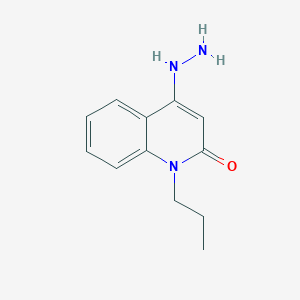
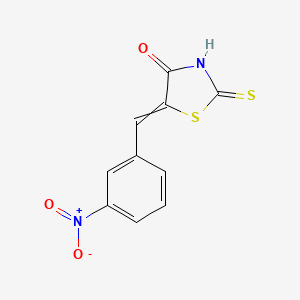
![N-Propyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B8670501.png)
![1H-Isoindole-1,3(2H)-dione, 2-[1-(3-ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethyl]-](/img/structure/B8670502.png)

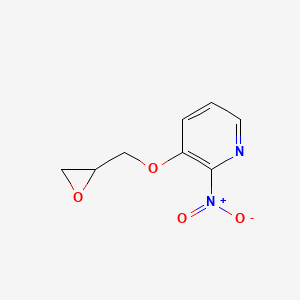
![[4-(2-morpholin-4-ylethyl)phenyl]methanol](/img/structure/B8670514.png)
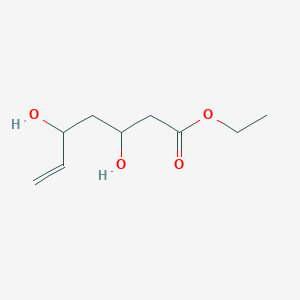
![(3aS,4S,6S,7aR)-2-[(1S)-1-chloro-3-methylbutyl]-3a,5,5-trimethylhexahydro-4,6-methano-1,3,2-benzodioxaborole](/img/structure/B8670533.png)
